2,2-Dichloroethenyl butanoate
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Overview
Description
2,2-Dichloroethenyl butanoate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including food, fragrance, and pharmaceuticals. The molecular formula of this compound is C6H8Cl2O2, and it has a molecular weight of 185.048 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing esters, including 2,2-Dichloroethenyl butanoate, is through the nucleophilic acyl substitution of an acid chloride with an alcohol . This reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
RCOCl+R’OH→RCOOR’+HCl
In this case, the acid chloride is 2,2-Dichloroethenyl chloride, and the alcohol is butanol.
Industrial Production Methods
Industrial production of esters often involves large-scale esterification processes using continuous reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Common catalysts used in industrial settings include sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloroethenyl butanoate undergoes several types of chemical reactions, including:
Reduction: Esters can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification process.
Major Products Formed
Hydrolysis: Butanoic acid and 2,2-Dichloroethanol.
Reduction: Butanol and 2,2-Dichloroethanol.
Transesterification: A different ester and an alcohol.
Scientific Research Applications
2,2-Dichloroethenyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific context of its use, such as its role in enzyme inhibition or as a precursor in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl butanoate: Similar ester with a fruity aroma, used in flavorings and fragrances.
Methyl butanoate: Another ester with a pleasant smell, commonly used in the food industry.
Butyl acetate: Widely used as a solvent in the production of lacquers and paints.
Uniqueness
2,2-Dichloroethenyl butanoate is unique due to the presence of the dichloroethenyl group, which imparts distinct chemical properties and reactivity compared to other esters. This makes it valuable in specific synthetic applications and research contexts where its unique reactivity is advantageous .
Properties
CAS No. |
36597-99-6 |
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Molecular Formula |
C6H8Cl2O2 |
Molecular Weight |
183.03 g/mol |
IUPAC Name |
2,2-dichloroethenyl butanoate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-3-6(9)10-4-5(7)8/h4H,2-3H2,1H3 |
InChI Key |
JGSRTMGWSULTHX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
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